molecular formula C24H14ClFN2O3 B12464284 5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B12464284
M. Wt: 432.8 g/mol
InChI Key: BTOSIVZSVRHZKJ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 3-chlorophenyl group and a carboxamide linkage to a benzoxazole ring, which is further substituted with a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the furan ring followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The benzoxazole ring can be synthesized separately and then coupled with the furan derivative using amide bond formation techniques. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Shares similar structural features but differs in the heterocyclic core.

    3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Another compound with a furan ring and chlorophenyl group but with different substituents and biological activities.

Uniqueness

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H14ClFN2O3

Molecular Weight

432.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C24H14ClFN2O3/c25-16-3-1-2-15(12-16)20-10-11-22(30-20)23(29)27-18-8-9-21-19(13-18)28-24(31-21)14-4-6-17(26)7-5-14/h1-13H,(H,27,29)

InChI Key

BTOSIVZSVRHZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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